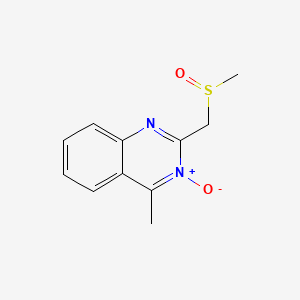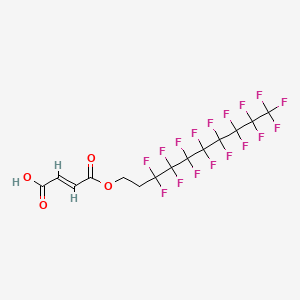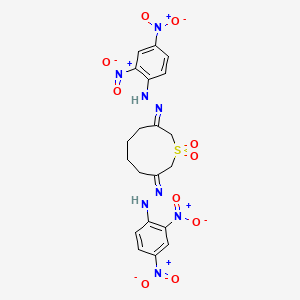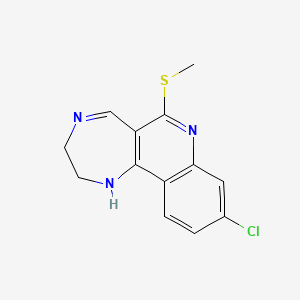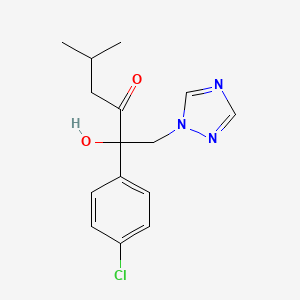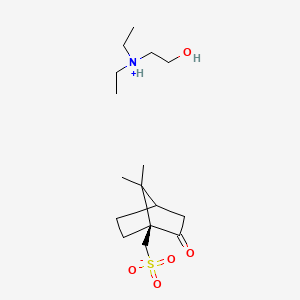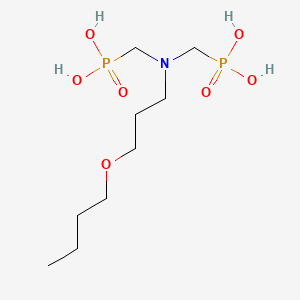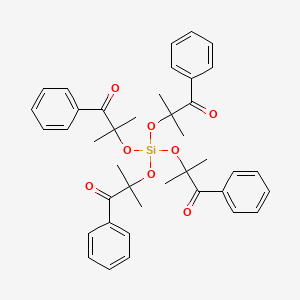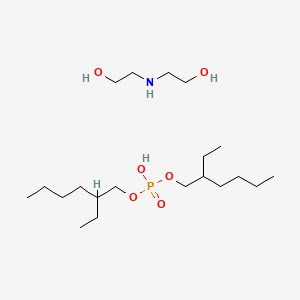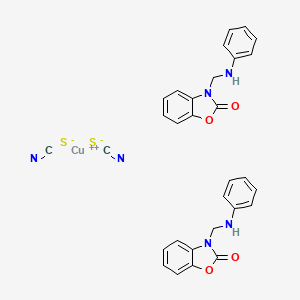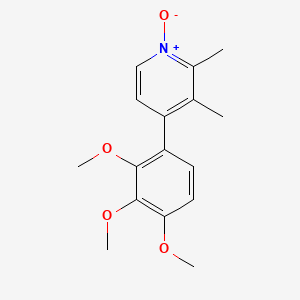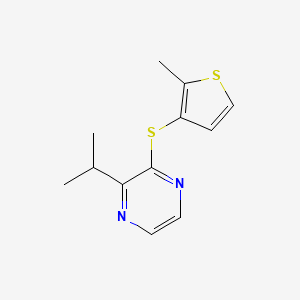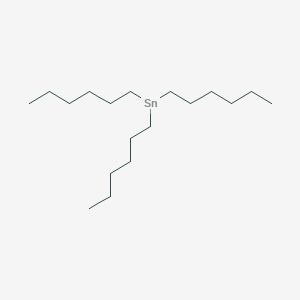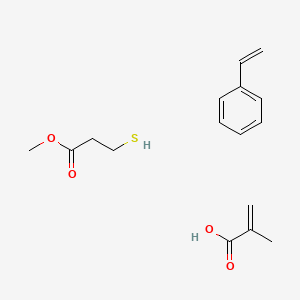
2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The presence of ethenylbenzene and methyl 3-mercaptopropanoate in the structure adds unique properties to the compound, making it valuable in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate typically involves a free radical polymerization process. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the desired molecular weight and properties of the telomer. The use of continuous reactors and advanced monitoring systems helps in maintaining the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethenylbenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial in its applications in drug delivery and material science.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate and methyl-2-methyl-propenoate
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate lies in its specific combination of monomers, which imparts distinct properties such as enhanced stability, reactivity, and compatibility with various substrates. This makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
150632-04-5 |
|---|---|
Fórmula molecular |
C16H22O4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-methylprop-2-enoic acid;methyl 3-sulfanylpropanoate;styrene |
InChI |
InChI=1S/C8H8.C4H8O2S.C4H6O2/c1-2-8-6-4-3-5-7-8;1-6-4(5)2-3-7;1-3(2)4(5)6/h2-7H,1H2;7H,2-3H2,1H3;1H2,2H3,(H,5,6) |
Clave InChI |
JWNKGDVVDGGXMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O.COC(=O)CCS.C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


